molecular formula C8H7ClFNS B6159171 2-(3-chloro-5-fluorophenyl)ethanethioamide CAS No. 1318757-69-5

2-(3-chloro-5-fluorophenyl)ethanethioamide

Cat. No.: B6159171
CAS No.: 1318757-69-5
M. Wt: 203.7
InChI Key:
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Description

2-(3-chloro-5-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H7ClFNS. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an ethanethioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-5-fluorophenyl)ethanethioamide typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-5-fluorophenyl)ethanethioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the ethanethioamide group .

Mechanism of Action

The mechanism of action of 2-(3-chloro-5-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-fluorophenyl)ethanethioamide
  • 2-(3-chloro-5-bromophenyl)ethanethioamide
  • 2-(3-chloro-5-methylphenyl)ethanethioamide

Uniqueness

2-(3-chloro-5-fluorophenyl)ethanethioamide is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1318757-69-5

Molecular Formula

C8H7ClFNS

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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